molecular formula C12H21NO4 B2864459 (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid CAS No. 2307779-49-1

(3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B2864459
CAS No.: 2307779-49-1
M. Wt: 243.303
InChI Key: BPUPMHVBVYPFDZ-BDAKNGLRSA-N
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Description

(3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid: is an organic compound with the molecular formula C13H21NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The methyl group is introduced through alkylation reactions, and the carboxylic acid group can be formed through oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block in peptide synthesis.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of piperidine-based molecules with enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor in the synthesis of pharmaceutical compounds with piperidine cores.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid
  • cis-1-(Tert-butoxycarbonyl)-3-phenyl-piperidine-4-carboxylic acid

Comparison:

  • (3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets.
  • cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid has a methoxycarbonyl group instead of a methyl group, affecting its chemical properties and potential applications.
  • cis-1-(Tert-butoxycarbonyl)-3-phenyl-piperidine-4-carboxylic acid contains a phenyl group, which introduces aromatic characteristics and alters its reactivity compared to the methyl-substituted compound.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUPMHVBVYPFDZ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307779-49-1
Record name rac-(3R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid
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